4-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
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Overview
Description
4-METHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidin core, which is a fused heterocyclic system, and a nitrobenzamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-METHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-3-NITROBENZAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-methyl-3-nitroaniline with appropriate reagents to form the pyrido[2,3-d]pyrimidin core. This is followed by further functionalization to introduce the nitrobenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-METHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, where the nitro group can be replaced by other functional groups.
Cyclization: The pyrido[2,3-d]pyrimidin core can participate in cyclization reactions to form more complex heterocyclic systems
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-METHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-3-NITROBENZAMIDE include other pyrido[2,3-d]pyrimidin derivatives and nitrobenzamide compounds. These compounds share similar structural features but may differ in their biological activities and chemical properties. For instance, some analogues may have different substituents on the pyrido[2,3-d]pyrimidin core, leading to variations in their biological effects and therapeutic potential .
Properties
Molecular Formula |
C22H17N5O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N5O4/c1-13-8-9-15(11-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28) |
InChI Key |
GDXAGKLHQUHRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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